S–N Torsional Angle Divergence: 2,5-Dimethylphenyl vs. 2,3-Dimethylphenyl Isomer
The S–N bond torsional angle of N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide (I) is 71.41(18)°, representing a substantially different twist geometry from N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (II), which crystallizes with two independent molecules in the asymmetric unit exhibiting torsional angles of −60.37(30)° and +58.81(34)° [1][2]. The magnitude and sign of the torsion in (I) differ by approximately 11–13° from molecule 2 of (II) and by over 130° from molecule 1 of (II). This torsional divergence is a direct consequence of the altered steric environment imposed by the methyl group arrangement on the aniline ring.
| Evidence Dimension | C–S–N–C torsional angle at the sulfonamide S–N bond |
|---|---|
| Target Compound Data | 71.41 (18)° |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (II): −60.37 (30)° (molecule 1) and +58.81 (34)° (molecule 2) |
| Quantified Difference | Δ ≈ 11–13° vs. molecule 2; Δ ≈ 131° vs. molecule 1 (sign reversal) |
| Conditions | Single-crystal X-ray diffraction at 293 K; Mo Kα radiation; triclinic P1 for (I), structural data for (II) from Chaithanya et al. (2012) |
Why This Matters
The S–N torsional angle dictates the relative orientation of the sulfonyl and aniline pharmacophoric elements; a >10° angular shift can alter hydrogen-bond donor/acceptor geometry and steric complementarity to enzyme active sites, making the 2,5-dimethyl isomer functionally non-interchangeable with the 2,3-dimethyl isomer in structure-based design.
- [1] Gowda, B. T., Foro, S., & Chaithanya, U. (2012). N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E, 68(12), o3462. View Source
- [2] Chaithanya, U., Foro, S., & Gowda, B. T. (2012). N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E, 68(11), o3188. View Source
